molecular formula C6H9ClN2O2 B6151296 1,2-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 2613388-78-4

1,2-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No.: B6151296
CAS No.: 2613388-78-4
M. Wt: 176.60 g/mol
InChI Key: XGFPAEDEVWFHMN-UHFFFAOYSA-N
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Description

1,2-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole and its derivatives are known for their broad range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diketones with ammonium acetate in the presence of a suitable catalyst . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. For example, the use of microwave-assisted synthesis has been reported to enhance the yield and reduce reaction times . Additionally, solvent-free conditions and the use of green chemistry principles are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,2-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups enhances its lipophilicity and may influence its binding affinity to molecular targets .

Properties

CAS No.

2613388-78-4

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.60 g/mol

IUPAC Name

1,2-dimethylimidazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H8N2O2.ClH/c1-4-7-5(6(9)10)3-8(4)2;/h3H,1-2H3,(H,9,10);1H

InChI Key

XGFPAEDEVWFHMN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1C)C(=O)O.Cl

Purity

95

Origin of Product

United States

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